N-(1-cyano-1,2-dimethylpropyl)-2-{methyl[(4-methylquinazolin-2-yl)methyl]amino}acetamide
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Overview
Description
N-(1-cyano-1,2-dimethylpropyl)-2-{methyl[(4-methylquinazolin-2-yl)methyl]amino}acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a cyano group, a quinazoline moiety, and an acetamide linkage, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-{methyl[(4-methylquinazolin-2-yl)methyl]amino}acetamide typically involves multiple steps:
Formation of the Quinazoline Moiety: The quinazoline ring can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions, often using cyanide salts like sodium cyanide or potassium cyanide.
Acetamide Formation: The acetamide linkage is formed by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Final Coupling: The final step involves coupling the quinazoline derivative with the cyano-substituted intermediate under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the quinazoline ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group, where nucleophiles like amines or alcohols can replace the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as primary amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the site of oxidation.
Reduction: Formation of primary amines from the cyano group.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions, particularly those involving cyano and quinazoline groups. It can also be used in the development of biochemical assays.
Medicine
Medically, the compound has potential as a lead compound in drug discovery, particularly for targeting diseases where quinazoline derivatives have shown efficacy, such as cancer and neurological disorders.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical functionalities present in the molecule.
Mechanism of Action
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-{methyl[(4-methylquinazolin-2-yl)methyl]amino}acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The quinazoline moiety can interact with enzymes or receptors, modulating their activity. The acetamide linkage provides stability and facilitates binding to target proteins.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyano-1,2-dimethylpropyl)-2-(2,4-dichlorophenoxy)propionamide: Similar in structure but with a dichlorophenoxy group instead of the quinazoline moiety.
N-(1-cyano-1,2-dimethylpropyl)-2-(4-methoxyphenyl)acetamide: Contains a methoxyphenyl group instead of the quinazoline moiety.
Uniqueness
The uniqueness of N-(1-cyano-1,2-dimethylpropyl)-2-{methyl[(4-methylquinazolin-2-yl)methyl]amino}acetamide lies in its combination of a cyano group, a quinazoline moiety, and an acetamide linkage. This combination provides a distinct set of chemical properties and biological activities that are not present in the similar compounds listed above.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[methyl-[(4-methylquinazolin-2-yl)methyl]amino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-13(2)19(4,12-20)23-18(25)11-24(5)10-17-21-14(3)15-8-6-7-9-16(15)22-17/h6-9,13H,10-11H2,1-5H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDXMFBHDBQHGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)CN(C)CC(=O)NC(C)(C#N)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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